

comparative docking studies of 2-[(4-Aminobenzoyl)amino]benzoic acid analogs

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Compound of Interest

Compound Name: 2-[(4-Aminobenzoyl)amino]benzoic acid

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A Comparative Guide to the Molecular Docking of 2-[(4-Aminobenzoyl)amino]benzoic Acid Analogs

This guide provides a comparative analysis of molecular docking studies performed on analogs of **2-[(4-Aminobenzoyl)amino]benzoic acid** and related aminobenzoic acid derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of the therapeutic potential and structure-activity relationships of these compounds. The data presented is based on published experimental and in-silico research.

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following table summarizes the quantitative data from various studies on aminobenzoic acid analogs, offering a comparative view of their potential as enzyme inhibitors.

Compound Series	Target Enzyme	Most Potent Compound	IC50 (μM)	Binding Energy (kcal/mol)	Reference
2-, 3-, and 4-Aminobenzoic acid derivatives	Acetylcholinesterase (AChE)	Compound 5b	1.66 ± 0.03	-9.54	[1]
2-, 3-, and 4-Aminobenzoic acid derivatives	Butyrylcholinesterase (BChE)	Compound 2c	2.67 ± 0.05	-5.53	[1]
4-Aminobenzohydrazide derivatives	Fatty Acid Amide Hydrolase (FAAH)	Compound 12	0.00162	Not Reported	[2][3]
2-(oxalylamino)benzoic acid analogs	Protein Tyrosine Phosphatase 1B (PTP1B)	Not specified	Not Reported	Linear correlation to experimental values (r ² =0.859)	[4]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the detailed protocols from the key experiments.

Cholinesterase Inhibition Study

A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives as cholinesterase inhibitors involved both in-vitro biological screening and in-silico molecular docking.[1]

- **Molecular Docking:** The molecular docking studies were performed to understand the binding modes of the synthesized compounds. The binding energy for the most potent compound against acetylcholinesterase was calculated to be -9.54 kcal/mol, while for

butyrylcholinesterase, it was -5.53 kcal/mol.[1] These results supported the findings from the enzyme inhibition assays.[1]

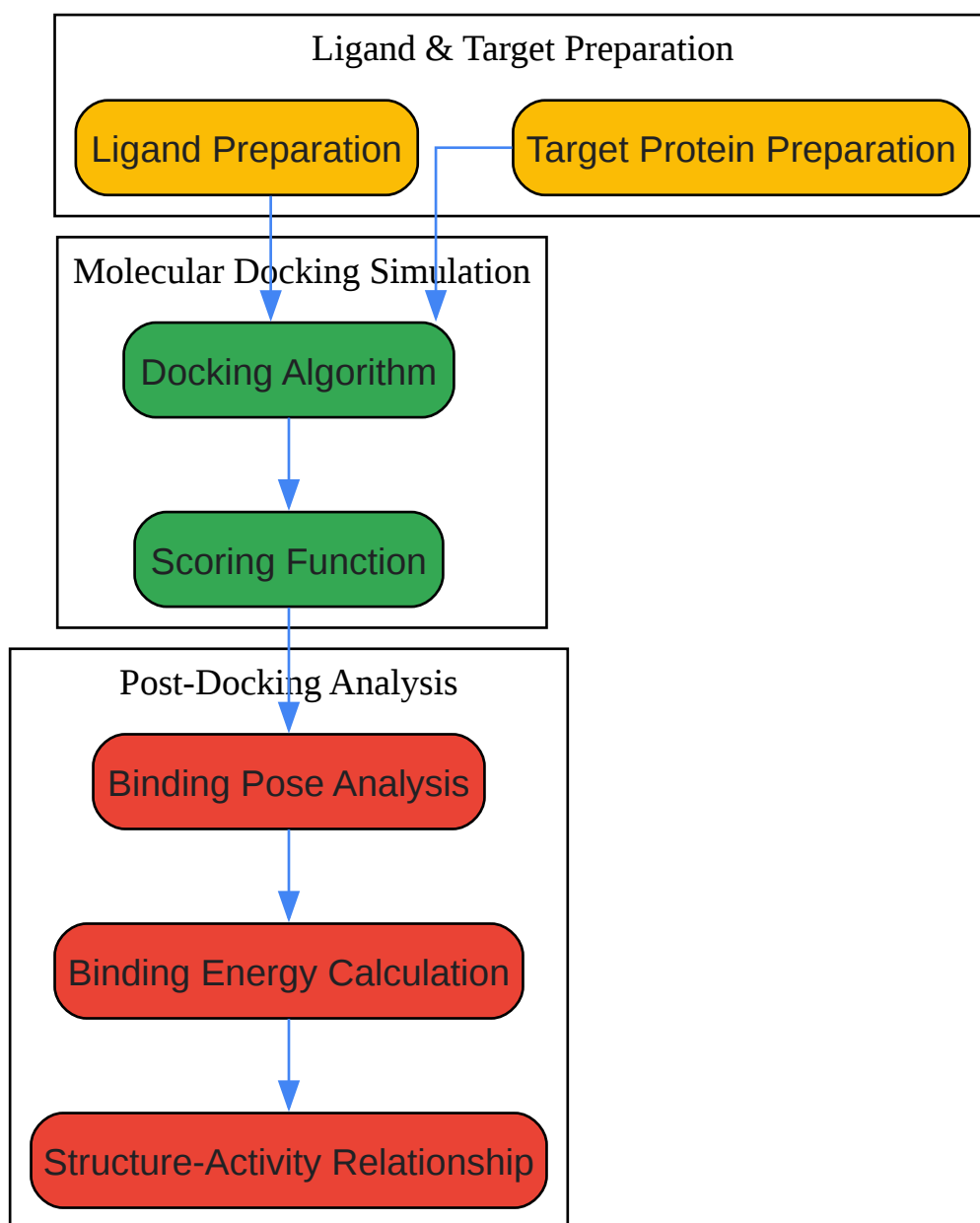
Fatty Acid Amide Hydrolase (FAAH) Inhibition Study

Novel fatty acid amide hydrolase (FAAH) inhibitors based on 4-aminobenzohydrazide derivatives were designed, synthesized, and evaluated.[2][3]

- **Molecular Docking:** The interaction of the final products in the FAAH catalytic site was simulated using AutoDock 4.0 software with the Lamarckian genetic algorithm to predict the binding conformations.[3] The high-resolution crystal structure of FAAH was used for the docking. The docking results were clustered with an RMSD of 2.0 Å.[3] The most potent inhibitor, compound 12, demonstrated an IC50 value of 1.62 nM.[2][3]

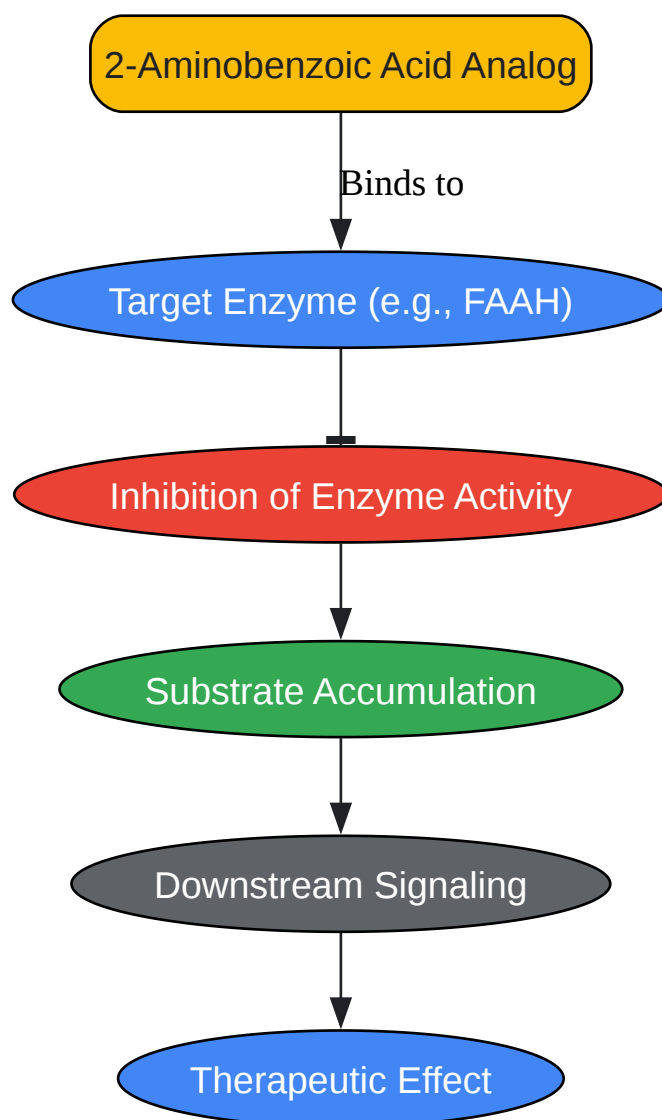
Visualizing the Workflow and Potential Pathways

To better illustrate the processes involved in these research endeavors, the following diagrams have been generated using Graphviz.



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Caption: General workflow for a comparative molecular docking study.



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Caption: Hypothetical signaling pathway modulated by an aminobenzoic acid analog.

Conclusion

The comparative analysis of docking studies on **2-[(4-Aminobenzoyl)amino]benzoic acid** analogs and related compounds reveals their potential as inhibitors for various enzymes, including cholinesterases and FAAH. The presented data underscores the importance of the specific chemical structure in determining the binding affinity and inhibitory potency. The detailed experimental protocols and visual workflows provided in this guide aim to support further research and development in this promising area of medicinal chemistry.

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